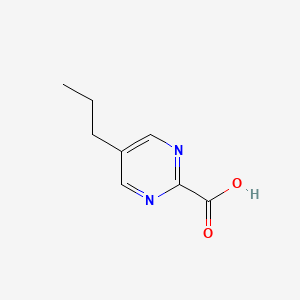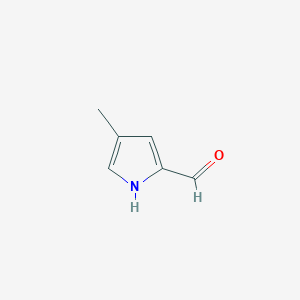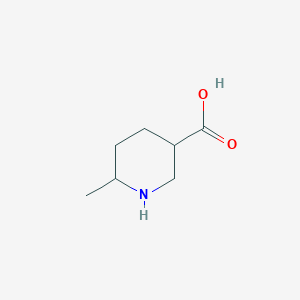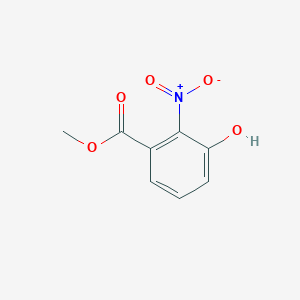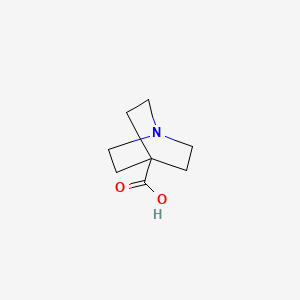![molecular formula C9H16N4 B1315738 N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine CAS No. 834798-18-4](/img/structure/B1315738.png)
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine” is a chemical compound with the molecular formula C9H16N4. It is a derivative of 2-aminoethylamine, also known as trenMe . It forms complexes with group 1 metals and is used in alkali-metal-mediated synthetic applications .
Synthesis Analysis
The synthesis of similar compounds involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The reaction requires high activation energies with increasing temperatures from 313 to 333 K .Molecular Structure Analysis
The molecular structure of “N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine” is represented by the InChI string:InChI=1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12). Chemical Reactions Analysis
This compound can be used in the radiation grafting process onto polyolefin non-woven fabric (PE/PP-NWF). The grafting process involves the incorporation of the compound’s functional groups onto PE/PP-NWF .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis and Analog Development : A study by Vydzhak and Panchishyn (2010) explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. This research highlights a method that affords high yield derivatives, expanding the range of potential applications for N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine derivatives in various fields, including medicinal chemistry and material science (Vydzhak & Panchishyn, 2010).
Complex Formation and Crystallography : Panosyan et al. (2003) reported on a zinc(II) compound synthesized from the reaction between ZnBr2 and a derivative of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine, showing unique crystallographic properties. This contributes to the understanding of metal-organic frameworks and coordination chemistry, offering insights into novel material design (Panosyan, Lough, & Chin, 2003).
Polymer Science and Material Chemistry
Polyester Resin Accelerators : Kucharski, Duliban, and Chmiel-Szukiewicz (2003) discussed the synthesis of novel amine preaccelerators for polyester resins using N,N-dimethyl-p-phenylenediamine and ethylene or propylene oxide. The resultant compounds showed improved gelation time and stability of resins, indicating the applicability of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine derivatives in enhancing polymer material properties (Kucharski, Duliban, & Chmiel-Szukiewicz, 2003).
Heterocyclic Chemistry and Drug Design
Antitumor Agents : Qin et al. (2014) synthesized novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives and evaluated them for in vitro cytotoxicity against various cancer cell lines. The study revealed potent antitumor activity, suggesting these derivatives as potential leads for anticancer drug development (Qin et al., 2014).
Catalysis and Chemical Synthesis : Liu et al. (2014) utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols, demonstrating the compound's versatility and efficiency in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Analytical and Environmental Chemistry
Fluorescent Probes for CO2 Detection : Wang et al. (2015) developed novel fluorescent probes based on tertiary amine moieties for the quantitative detection of low levels of carbon dioxide. This research demonstrates the potential of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine derivatives in environmental monitoring and analytical applications (Wang et al., 2015).
Propriétés
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGRFOOHSZILMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556945 |
Source


|
| Record name | N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine | |
CAS RN |
834798-18-4 |
Source


|
| Record name | N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





